molecular formula C41H59N7O10S B14223684 L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine CAS No. 817622-49-4

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine

Cat. No.: B14223684
CAS No.: 817622-49-4
M. Wt: 842.0 g/mol
InChI Key: XRFVCHRWTMMZGN-FXZBKNTOSA-N
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Description

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine is a peptide composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for labeling amino groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways. The exact molecular targets and pathways involved can vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

  • L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-isoleucine
  • L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-valine
  • L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-tryptophan

Uniqueness

L-Methionyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-alanyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of methionine, tyrosine, and phenylalanine residues can influence its binding affinity to receptors and its overall biological activity.

Properties

CAS No.

817622-49-4

Molecular Formula

C41H59N7O10S

Molecular Weight

842.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C41H59N7O10S/c1-23(2)20-32(41(57)58)46-38(54)33-12-9-18-48(33)40(56)24(3)43-39(55)34(25(4)49)47-37(53)31(21-26-10-7-6-8-11-26)45-36(52)30(22-27-13-15-28(50)16-14-27)44-35(51)29(42)17-19-59-5/h6-8,10-11,13-16,23-25,29-34,49-50H,9,12,17-22,42H2,1-5H3,(H,43,55)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,57,58)/t24-,25+,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

XRFVCHRWTMMZGN-FXZBKNTOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCSC)N

Origin of Product

United States

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